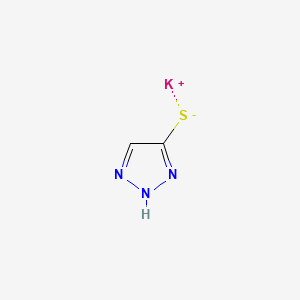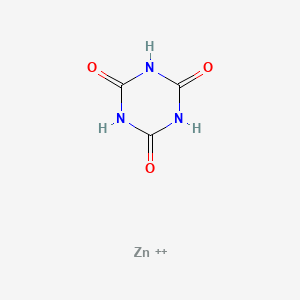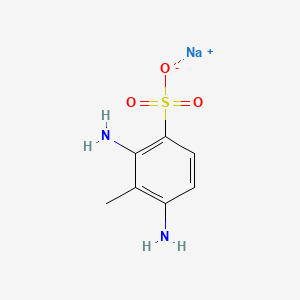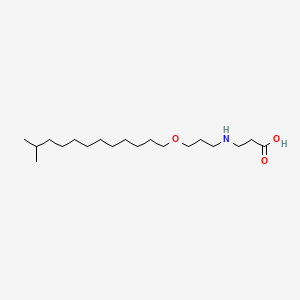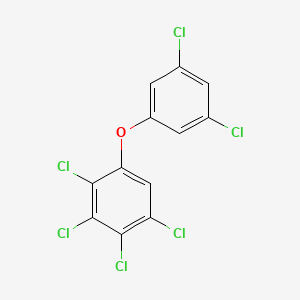![molecular formula C21H36O3 B12666363 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL CAS No. 94237-14-6](/img/structure/B12666363.png)
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is an organic compound with the molecular formula C21H36O3 and a molecular weight of 336.5 g/mol. This compound is known for its unique structure, which includes a nonylphenoxy group and a propan-2-ol moiety. It is used in various industrial and research applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL typically involves the reaction of 4-nonylphenol with epichlorohydrin to form an intermediate, which is then reacted with 1-methyl-2-propanol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The nonylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies involving cell membrane interactions and signaling pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used as a surfactant, emulsifier, and in the formulation of various industrial products
Mechanism of Action
The mechanism of action of 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL involves its interaction with cell membranes and proteins. The nonylphenoxy group allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxy-1-methylethoxy)propan-2-ol: An organic intermediate used in various chemical products.
Uniqueness
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is unique due to its specific combination of a nonylphenoxy group and a propan-2-ol moiety, which imparts distinct chemical properties and applications. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile in various research and industrial applications.
Properties
CAS No. |
94237-14-6 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[1-(4-nonylphenoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C21H36O3/c1-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)24-17-19(3)23-16-18(2)22/h12-15,18-19,22H,4-11,16-17H2,1-3H3 |
InChI Key |
OSSSJNFUQDBTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


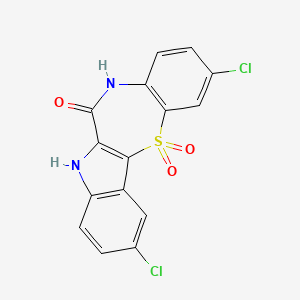

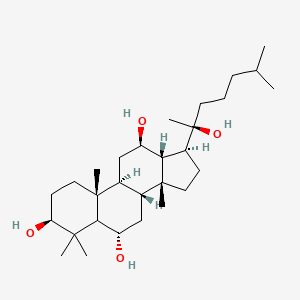
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)


